2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDLTNDPFUQQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Pyrazole Core
The initial step involves the cyclocondensation of a suitable hydrazine derivative with a cyclobutyl-substituted 1,3-dicarbonyl compound or enone. This step forms the pyrazole ring with the cyclobutyl substituent at the 3-position and a hydroxy group at the 5-position.
- Typical conditions: Acidic medium (e.g., catalytic HCl), reflux in ethanol or methanol.
- Reaction time: 1–2 hours under reflux; can be shortened to minutes using microwave irradiation.
- Yields: Typically high (70–90%) when optimized.
Microwave-assisted protocols have demonstrated significant reduction in reaction time from days to minutes while maintaining or improving yields.
Introduction of the Acetonitrile Group
The acetonitrile moiety is introduced at the 1-position of the pyrazole ring through alkylation with a suitable acetonitrile derivative or via nucleophilic substitution.
- A common method involves the reaction of the pyrazole with tosylmethyl isocyanide or related reagents under basic conditions.
- Base: Potassium tert-butylate or potassium tert-butoxide in inert atmosphere.
- Solvent: Methanol or 1,2-dimethoxyethane.
- Temperature: Low temperature initially (-50 °C) to control reactivity, followed by heating to 80 °C for completion.
- Reaction time: Approximately 1.5 hours.
- Purification: Silica gel chromatography using heptane/ethyl acetate gradients.
- Yield: Moderate to good (~48% reported for related pyrazole acetonitriles).
Hydroxylation and Functional Group Adjustments
Hydroxylation at the 5-position can be achieved either during the cyclocondensation step (if starting materials contain appropriate substituents) or by post-synthetic modification of the pyrazole ring.
- Hydroxy groups stabilize the pyrazole ring and can be introduced by controlled oxidation or by using hydroxy-substituted precursors.
- Careful control of reaction conditions is necessary to avoid over-oxidation or ring degradation.
Advanced Techniques: Microwave and Continuous Flow Synthesis
Recent advancements in pyrazole synthesis include the use of microwave-assisted reactions and continuous flow chemistry, which provide:
- Significant reduction in reaction times (from days to minutes).
- Improved yields and purity due to controlled heating and reaction environment.
- Better scalability and reproducibility for industrial applications.
For example, microwave heating of hydrazinium salts with enones or 1,3-dicarbonyl compounds at 160–175 °C for 1.5–2 minutes yields pyrazole intermediates in over 80% yield. Subsequent continuous flow hydrogenation steps convert nitro-substituted intermediates to amines efficiently, facilitating downstream functionalization.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine + cyclobutyl 1,3-dicarbonyl, acid catalyst | Ethanol, methanol | Reflux or microwave 160–175 °C | 1.5 min (microwave) or 1–2 h (reflux) | 80–90 | Microwave reduces time drastically |
| Acetonitrile introduction | Alkylation with tosylmethyl isocyanide, base | Methanol, DME | -50 °C to 80 °C | 1.5 h | ~48 | Requires inert atmosphere and careful pH control |
| Hydroxylation/functionalization | Oxidation or use of hydroxy precursors | Varies | Mild conditions | Variable | High | Controlled to avoid ring degradation |
Research Findings and Notes
- Microwave-assisted synthesis offers a rapid and efficient route to pyrazole derivatives with high selectivity and yield.
- Continuous flow methods enable scale-up and integration of multistep reactions without intermediate purification, increasing throughput and reducing waste.
- The alkylation step to introduce the acetonitrile group requires careful temperature and atmosphere control to prevent side reactions.
- Hydroxylation at the 5-position is often inherent in the starting materials or achieved via selective oxidation, contributing to the biological activity of the compound.
- The methods described are adaptable to various pyrazole derivatives, including those with cyclobutyl substituents, by selecting appropriate starting materials and reaction conditions.
The preparation of This compound involves a multi-step synthetic route centered on cyclocondensation to form the pyrazole ring, followed by introduction of the acetonitrile group and hydroxyl functionalization. Modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry significantly enhance the efficiency and scalability of these processes. Careful optimization of reaction conditions, including temperature, solvent, and atmosphere, is essential to achieve high yields and purity.
This detailed analysis synthesizes data from advanced synthetic methodologies and experimental findings, providing a comprehensive guide for researchers aiming to prepare this compound with professional precision and reliability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted pyrazolyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antitumoral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral and antitumoral properties. The structural variations in compounds similar to 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can modulate their biological activity. For instance, modifications in the phenyl moiety have been shown to enhance the efficacy against specific viral strains and cancer cell lines .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of critical enzymes or pathways within the target cells. For example, some derivatives have been found to inhibit tubulin polymerization, which is essential for cell division in cancer cells .
Agricultural Applications
Fungicides and Crop Protection
The synthesis of this compound and its derivatives has been explored for their potential use as fungicides. These compounds can act as intermediates in the development of new agrochemicals aimed at protecting crops from fungal infections. The efficacy of these compounds is attributed to their ability to disrupt fungal growth by targeting specific metabolic pathways .
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their role as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating such compounds into polymer matrices can improve performance characteristics under various environmental conditions .
Case Studies
-
Antiviral Activity Assessment
A study conducted on a series of pyrazole derivatives, including those structurally related to this compound, demonstrated significant antiviral activity against Hepatitis C virus. The study focused on the structure-activity relationship (SAR) to optimize the compounds for enhanced efficacy . -
Agrochemical Development
In the agricultural sector, a case study highlighted the development of a new fungicide based on pyrazole derivatives. The compound was tested against multiple fungal strains, showing promising results in field trials, leading to its consideration for commercial use as a crop protection agent .
Mechanism of Action
The mechanism by which 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context, but it generally involves binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following compounds are selected for comparison based on shared pyrazole, nitrile, or heterocyclic motifs:
<sup>†</sup>XlogP: Estimated partition coefficient (lipophilicity). *Extrapolated values based on structural analogs.
Key Observations:
Lipophilicity (XlogP) : The cyclobutyl group likely increases lipophilicity (estimated XlogP ~2.1) compared to coumarin-based nitriles (XlogP ~1.5–2.5) but is less hydrophobic than the chlorophenyl-oxadiazole analog (XlogP 2.8) .
Polar Surface Area: The hydroxyl and nitrile groups contribute to a moderate polar surface area (~80 Ų), lower than amino-hydroxy pyrazole derivatives (100–120 Ų) due to fewer polar substituents .
Reactivity and Electronic Properties
- HOMO/LUMO Profiles: While direct data for the target compound is unavailable, quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives () reveal that non-planar structures and electron density localization on aromatic rings influence reactivity . For the target compound, the cyclobutyl group may distort the pyrazole ring’s planarity, altering HOMO (electron-donating regions) and LUMO (electron-deficient sites) distributions.
- Synthetic Flexibility : Unlike thiophene- or coumarin-fused analogs , the cyclobutyl group in the target compound may limit regioselective modifications due to steric hindrance.
Computational and Analytical Insights
- For example, the hydroxyl group’s charge density may correlate with proton dissociation constants (pKa).
- Spectroscopic Characterization: IR and NMR data for analogs () suggest diagnostic peaks for the nitrile group (~2200 cm⁻¹ in IR; δ 110–120 ppm in <sup>13</sup>C NMR) and hydroxyl protons (δ 5–6 ppm in <sup>1</sup>H NMR) .
Biological Activity
2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a detailed overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazole ring, which is known for conferring diverse biological activities. The presence of the cyclobutyl group and the hydroxyl moiety enhances its pharmacological profile.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anti-inflammatory properties. A study assessed various pyrazolo[1,5-a]quinazoline compounds, revealing that certain derivatives could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells with an IC50 value of less than 50 µM . This suggests that compounds with similar structures may also possess comparable anti-inflammatory effects.
Antimicrobial Activity
Pyrazole compounds are recognized for their antimicrobial properties. A review highlighted that various pyrazole derivatives demonstrate activity against a range of pathogens, including bacteria and fungi . Specifically, modifications in the pyrazole structure can enhance its efficacy against strains such as E. coli and S. aureus. The presence of specific functional groups, such as amides or hydroxyls, has been linked to improved antimicrobial activity.
Case Study 1: Synthesis and Testing
In a recent study, researchers synthesized a series of pyrazole derivatives, including those containing the cyclobutyl group. These compounds were tested for their anti-inflammatory and antimicrobial activities using standard assays against various bacterial strains and inflammatory models . The results indicated that modifications at the 3-position of the pyrazole ring significantly influenced both anti-inflammatory and antimicrobial efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on 5-hydroxy-pyrazole derivatives revealed that the introduction of hydrophobic groups like cyclobutyl could enhance bioactivity by improving membrane permeability and target interaction . This underscores the importance of structural modifications in optimizing the biological activity of pyrazole-based compounds.
Data Table: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism/Pathway | IC50/Activity Level |
|---|---|---|---|
| This compound | Anti-inflammatory | NF-kB inhibition | <50 µM |
| Pyrazole Derivative A | Antimicrobial | E. coli, S. aureus | Moderate (specific IC50 not provided) |
| Pyrazole Derivative B | Antimicrobial | Fungal strains | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
